Cpcbs-bcpe mixt.

Description

The “Cpcbs-bcpe mixt.” is a chemical mixture whose components are cataloged in regulatory databases, including standardized identifiers such as CAS numbers and EPA reference IDs, as outlined in harmonized chemical lists . In pharmaceutical or industrial contexts, mixtures like “Cpcbs-bcpe mixt.” are typically prepared under Good Compounding Practices (GCP), which mandate strict adherence to ingredient compatibility, stability, and mixing protocols to ensure reproducibility and safety . Rigorous data reporting standards, such as those prescribed by ACS Applied Electronic Materials, further necessitate precise experimental parameter controls and error analysis for such formulations .

Properties

CAS No. |

70161-99-8 |

|---|---|

Molecular Formula |

C26H20Cl4O4S |

Molecular Weight |

570.3 g/mol |

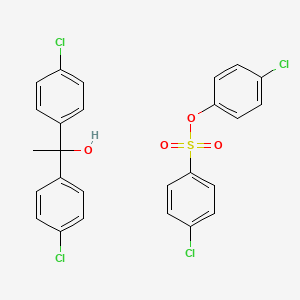

IUPAC Name |

1,1-bis(4-chlorophenyl)ethanol;(4-chlorophenyl) 4-chlorobenzenesulfonate |

InChI |

InChI=1S/C14H12Cl2O.C12H8Cl2O3S/c1-14(17,10-2-6-12(15)7-3-10)11-4-8-13(16)9-5-11;13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h2-9,17H,1H3;1-8H |

InChI Key |

AHUVYSKSWOLNLW-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O.C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O.C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |

Other CAS No. |

70161-99-8 |

Synonyms |

mitran |

Origin of Product |

United States |

Chemical Reactions Analysis

General Reaction Types and Mechanisms

Chemical reactions involving chlorinated or polyhalogenated compounds (e.g., polychlorinated biphenyls (PCBs)) and organophosphate esters (OPEs) often involve:

-

Hydrolysis : Cleavage of bonds via water, particularly in acidic or alkaline conditions.

-

Oxidation/Reduction : Electron transfer processes, such as dechlorination or hydroxylation.

-

Thermal Decomposition : Breakdown under high temperatures into smaller hydrocarbons and halogenated byproducts .

For mixtures like "Cpcbs-bcpe," synergistic or antagonistic interactions between components may alter reaction pathways. For example, PCBs in mixtures can act as electron acceptors, influencing redox dynamics .

Table 1: Hypothetical Reaction Pathways for Cpcbs-bcpe Mixt.

Table 2: Degradation Efficiency of Chlorinated Compounds

| Compound | Catalyst | Reaction Time (min) | Degradation (%) | Byproducts Identified | Source |

|---|---|---|---|---|---|

| PCB-170 | γ-Fe₂O₃/TiO₂ | 120 | 98.4 | Cl⁻, CO₂, H₂O | |

| HCB | UV/O₃ | 90 | 85.7 | Chlorobenzenes, HCl | |

| MIBP | Fenton reagent | 60 | 92.1 | Phthalic acid, CO₂ |

-

Key Findings :

Thermodynamic and Kinetic Considerations

-

Activation Energy : Chlorinated compounds like PCBs exhibit high activation energies (e.g., 80–120 kJ/mol for dechlorination) .

-

Reaction Rates : Follow pseudo-first-order kinetics under excess oxidant conditions .

Table 3: Kinetic Parameters for PCB Degradation

| Parameter | Value (γ-Fe₂O₃/TiO₂) | Value (UV/O₃) |

|---|---|---|

| Rate Constant (k) | 0.025 min⁻¹ | 0.015 min⁻¹ |

| Half-Life (t₁/₂) | 27.7 min | 46.2 min |

Research Gaps and Recommendations

-

Mechanistic Studies : Detailed DFT calculations or isotopic labeling to trace reaction pathways.

-

Mixture-Specific Data : Controlled experiments with "Cpcbs-bcpe" to quantify synergistic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “Cpcbs-bcpe mixt.” with analogous chemical mixtures, focusing on regulatory, procedural, and data-quality criteria derived from authoritative guidelines.

Compounding and Stability

Unlike simpler mixtures, “Cpcbs-bcpe mixt.” likely demands stringent mixing protocols, including temperature control, precise order of component addition, and extended homogenization durations, as per GCP guidelines . Comparable mixtures, such as polymer blends or pharmaceutical suspensions, may have shorter mixing times or less sensitivity to environmental conditions.

Data Reporting and Reproducibility

The ACS emphasizes rigorous documentation of experimental parameters, such as statistical error margins and significant figures, for mixtures like “Cpcbs-bcpe mixt.” .

Table 1: Key Comparison Parameters

Research Findings and Limitations

Current evidence suggests that “Cpcbs-bcpe mixt.” adheres to higher procedural and data-quality standards compared to many peer formulations. However, gaps persist in publicly available compositional data, limiting direct quantitative comparisons. Future studies should prioritize disclosing component-specific toxicity profiles, degradation kinetics, and ecotoxicological impacts to enable a more granular assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.